molecular formula C11H14BrNO4S B1269649 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine CAS No. 325809-68-5

4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine

Cat. No.: B1269649
CAS No.: 325809-68-5
M. Wt: 336.2 g/mol
InChI Key: VTEGRVPWQCKYTN-UHFFFAOYSA-N
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Description

4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine is a chemical compound with the molecular formula C11H14BrNO4S and a molecular weight of 336.21 g/mol . It is characterized by the presence of a bromine atom, a methoxy group, and a morpholine ring attached to a phenylsulfonyl moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

4-(5-bromo-2-methoxyphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-16-10-3-2-9(12)8-11(10)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEGRVPWQCKYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354538
Record name 4-(5-Bromo-2-methoxybenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325809-68-5
Record name 4-(5-Bromo-2-methoxybenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfonation and Chlorination

This method involves sulfonation of 5-bromo-2-methoxybenzene derivatives followed by chlorination:

  • Sulfonation : Treatment of 5-bromo-2-methoxyaniline with chlorosulfonic acid (ClSO₃H) introduces the sulfonic acid group.
  • Chlorination : Reaction with thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride.

Reaction Scheme :
$$
\text{5-Bromo-2-methoxyaniline} \xrightarrow{\text{ClSO}3\text{H}} \text{5-Bromo-2-methoxybenzenesulfonic acid} \xrightarrow{\text{SOCl}2} \text{5-Bromo-2-methoxybenzenesulfonyl chloride}
$$

Typical Conditions :

  • Sulfonation: 0–10°C, 16–24 hours in dichloromethane.
  • Chlorination: Reflux in thionyl chloride (2–3 equivalents) with catalytic DMF.

Key Data :

Parameter Value Source
Yield 75–85%
Melting Point 115–118°C
Purity >97% (GC)

Alternative Halogenation Routes

Bromination of 2-methoxybenzenesulfonyl chloride using N-bromosuccinimide (NBS) or bromine in dimethylformamide (DMF) has been reported, though yields are lower (60–70%).

Reaction with Morpholine

The sulfonyl chloride reacts with morpholine in a nucleophilic substitution to form the target compound.

Standard Amidation Protocol

Reaction Scheme :
$$
\text{5-Bromo-2-methoxybenzenesulfonyl chloride} + \text{Morpholine} \xrightarrow{\text{Base}} \text{4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine} + \text{HCl}
$$

Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base : Triethylamine (TEA) or pyridine (2.0–2.5 equivalents).
  • Temperature : 0–25°C, 4–6 hours.

Workup :

  • Quench with ice water.
  • Extract with DCM or ethyl acetate.
  • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Performance Metrics :

Parameter Value Source
Yield 80–90%
Purity >95% (HPLC)

Industrial-Scale Optimization

For large-scale production, continuous flow reactors improve efficiency:

  • Residence Time : 10–15 minutes at 50°C.
  • Catalyst : None required; excess morpholine (1.2 equivalents) ensures complete conversion.

Analytical Characterization

Critical data for validating synthesis success:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 2.4 Hz, 1H), 7.60 (dd, J = 8.8, 2.4 Hz, 1H), 6.95 (d, J = 8.8 Hz, 1H), 3.90 (s, 3H), 3.70–3.60 (m, 4H), 3.20–3.10 (m, 4H).
  • IR (ATR) : ν = 1172 cm⁻¹ (S=O), 1323 cm⁻¹ (C-N).

Physicochemical Properties

Property Value Source
Molecular Weight 351.25 g/mol
Melting Point 120–123°C
Solubility DCM, THF; insoluble in water

Challenges and Solutions

Regioselectivity in Sulfonation

Positional isomerism may occur during sulfonation. Using directed ortho-metalation (DoM) strategies with directing groups (e.g., methoxy) ensures regioselectivity.

Byproduct Formation

Excess morpholine or prolonged reaction times can lead to bis-sulfonamide byproducts. Controlled stoichiometry (1:1.05 sulfonyl chloride:morpholine) mitigates this.

Chemical Reactions Analysis

Chemical Reactions Involving 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine

This compound can participate in various chemical reactions due to its functional groups. Key reactions include:

  • Nucleophilic Substitution Reactions : The sulfonamide nitrogen can act as a nucleophile, allowing for further functionalization.

  • Electrophilic Aromatic Substitution : The presence of the bromine atom on the phenyl ring makes it susceptible to electrophilic substitution reactions, which can introduce additional substituents at different positions on the aromatic ring.

  • Deprotection and Hydrolysis : Under acidic or basic conditions, the methoxy group can be hydrolyzed, leading to the formation of phenolic derivatives.

Biological Activity and Mechanism of Action

Research indicates that this compound exhibits potential biological activities, including anti-cancer properties. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth.

  • Receptor Binding : It is believed that this compound can bind to certain receptors or enzymes, modulating their activity and influencing cellular pathways.

Studies have shown that derivatives similar to this compound demonstrate significant anti-proliferative effects against various cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine has shown promise in drug development due to its potential biological activities:

  • Anticancer Activity : Preliminary studies indicate that this compound can inhibit the proliferation of certain cancer cell lines. For instance, in vitro tests demonstrated a significant reduction in cell viability of HeLa and MCF-7 cells when treated with this compound, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : Research conducted at Oregon State University reported that this compound exhibits antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with effective concentrations as low as 50 µg/mL .

Biological Research

The compound is being investigated for its role in biochemical pathways:

  • Mechanisms of Action : The bromine atom enhances electrophilic character, facilitating interactions with nucleophiles in biological systems. Additionally, upon UV irradiation, it generates reactive oxygen species (ROS), contributing to its antimicrobial and anticancer effects .

Material Science

In materials science, this compound serves as an intermediate in the synthesis of polymers and other materials:

  • Polymer Production : The compound's unique structure allows it to be utilized in creating polymers with specific properties, which can be tailored for applications in coatings, adhesives, and other industrial products.

Cosmetic Formulations

The compound's properties make it suitable for use in cosmetic formulations:

  • Photoprotection : Due to its structural similarities to known UV filters, it is being explored for potential applications in protecting skin from UV radiation .

Anticancer Potential Study

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human cancer cell lines. The results showed that treatment with this compound at concentrations of 25 µM resulted in a 60% reduction in cell viability after 48 hours. Elevated apoptotic markers indicated activation of programmed cell death pathways.

Antimicrobial Efficacy Study

Research focusing on the antimicrobial efficacy of this compound revealed significant reductions in bacterial counts against various pathogens. The study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a therapeutic agent .

Mechanism of Action

The mechanism of action of 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties. The combination of the bromine atom, methoxy group, and sulfonyl moiety makes it a versatile compound for various applications in research and industry.

Biological Activity

4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The sulfonyl group enhances binding affinity to proteins, potentially leading to inhibition of specific enzymes or receptors involved in disease processes. This interaction can disrupt critical biochemical pathways, making it a candidate for further drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens are indicative of its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus1530
Escherichia coli2040

Anticancer Properties

The compound has also been investigated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
A54915.0Cell cycle arrest

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study assessed the compound's effectiveness against biofilm-forming bacteria, revealing a significant reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin. This suggests potential for use in treating chronic infections where biofilm formation is a challenge.
  • Cytotoxicity in Cancer Research : In a series of experiments, the compound exhibited dose-dependent cytotoxicity in MCF-7 cells, with an IC50 value indicating substantial growth inhibition. Flow cytometry analyses confirmed that the compound triggers apoptosis through the intrinsic pathway, as evidenced by increased annexin V positivity .
  • Structure-Activity Relationship (SAR) : The presence of the bromine atom and methoxy group was found to significantly influence the compound's biological activity. Modifications in these substituents altered the binding affinity and efficacy against target enzymes, highlighting the importance of chemical structure in drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine?

  • Methodological Answer : The synthesis typically involves sulfonation of 5-bromo-2-methoxybenzene to form the sulfonyl chloride intermediate, followed by nucleophilic substitution with morpholine. Key steps include:

  • Sulfonation : Reacting 5-bromo-2-methoxyphenyl derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
  • Coupling : Mixing the sulfonyl chloride with morpholine in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine) to facilitate the SN2 reaction .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the sulfonyl-morpholine linkage and substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, bromo-substituted aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]+^+ ~375–380 Da) .
  • X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) resolves bond lengths (C–S: ~1.76 Å, S–N: ~1.63 Å) and dihedral angles between the sulfonyl group and aromatic ring, critical for structure-activity studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonyl group introduction efficiency?

  • Methodological Answer :

  • Solvent Selection : Use anhydrous THF or DCM to minimize hydrolysis of sulfonyl chloride intermediates .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .
  • Temperature Control : Maintain sub-ambient temperatures (−10°C to 0°C) during sulfonation to reduce side-product formation .
  • Real-Time Monitoring : Employ in-situ FTIR to track sulfonyl chloride formation (disappearance of S–O stretching at ~1370 cm1^{-1}) .

Q. What strategies address stability challenges during storage and handling?

  • Methodological Answer :

  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., degradation above 150°C) and recommend storage at 2–8°C .
  • Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 2–12) via HPLC; use desiccants or inert atmospheres for long-term storage if hydrolytically unstable .
  • Light Sensitivity : UV-Vis spectroscopy under UV light exposure (254 nm) to assess photodegradation; store in amber glassware if necessary .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity, as impurities (e.g., unreacted sulfonyl chloride) may skew bioassays .
  • Assay Standardization : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and include positive controls (e.g., known kinase inhibitors for kinase studies) .
  • Structural Confirmation : Compare crystallographic data (e.g., unit cell parameters) with literature to rule out polymorphic variations affecting activity .

Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfonyl group’s LUMO may interact with enzyme active-site nucleophiles .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonds between the morpholine oxygen and conserved residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water model) .

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